N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine and benzoxazine rings, followed by the introduction of the carboxamide and methylsulfanyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the carboxamide group could be involved in acid-base reactions, while the pyridine ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Chemical Properties
- Isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess significant biological activities, have been synthesized using compounds related to N-Methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide. These were created using both traditional chemical methods and modern microwave techniques, offering high yields and reduced reaction times (Youssef, Azab, & Youssef, 2012).
Catalytic Applications
- The compound has been used in palladium-catalysed aminocarbonylation of iodopyridines, leading to the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides. These derivatives have potential biological importance and can be synthesized with elevated carbon monoxide pressure (Takács, Jakab, Petz, & Kollár, 2007).
Biological and Pharmacological Research
- Research into the structure-activity relationship of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, related to the queried compound, has shown significant analgesic and anti-inflammatory properties. This research highlights the importance of molecular conformation in determining the pharmacological activity of these compounds (Ukrainets, Burian, Hamza, et al., 2019).
Analytical Chemistry
- In analytical chemistry, related compounds have been used in spectrophotometric assays for the identification and measurement of various carbonyl compounds. This method offers rapid and accurate analysis for detecting aldehydes, ketones, and keto acids (Paz, Blumenfeld, Rojkind, et al., 1965).
Material Science
- New derivatives of carbonyl thiourea, including compounds similar to this compound, have been synthesized and characterized. These derivatives are important for understanding the properties of chromoionophores and their potential applications in material science (Journals, Ameram, & Yamin, 2013).
Properties
IUPAC Name |
N-methyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-18-15(21)14-10-20(12-7-3-4-8-13(12)23-14)17(22)11-6-5-9-19-16(11)24-2/h3-9,14H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYJWMITEBUWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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